Product packaging for Methyl 2-hydroxy-5-methoxybenzoate(Cat. No.:CAS No. 2905-82-0)

Methyl 2-hydroxy-5-methoxybenzoate

Cat. No.: B1350969
CAS No.: 2905-82-0
M. Wt: 182.17 g/mol
InChI Key: DFNBGZODMHWKKK-UHFFFAOYSA-N
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Description

Contextualization within Benzoic Acid Ester Chemistry

Methyl 2-hydroxy-5-methoxybenzoate is chemically classified as a benzoic acid ester. Benzoic acid and its derivatives are a cornerstone of organic chemistry, recognized for their versatile reactivity and presence in numerous natural and synthetic compounds. nih.govijcrt.orgpreprints.org The ester functional group in this compound is formed from the condensation of the carboxylic acid group of 2-hydroxy-5-methoxybenzoic acid with methanol. biosynth.com This structural feature, combined with the hydroxyl and methoxy (B1213986) groups on the benzene (B151609) ring, dictates its chemical behavior and physical properties. ontosight.ai

The presence of both a hydroxyl and a methoxy group on the aromatic ring at positions 2 and 5 respectively, introduces electronic and steric effects that influence the reactivity of the ester. These substituents can modulate the compound's properties, making it a valuable subject for detailed study within the broader context of substituted benzoic acid esters.

Significance in Contemporary Organic and Medicinal Chemistry Research

The scientific intrigue surrounding this compound lies in its potential as a building block for more complex molecules and its inherent biological activities. In organic synthesis, it serves as a precursor for the creation of a variety of other organic compounds. biosynth.com Researchers are exploring its utility in constructing novel molecular frameworks that could lead to the development of new materials and pharmaceuticals.

In the realm of medicinal chemistry, there is a growing body of research investigating the biological properties of this compound. Studies have suggested that this compound and structurally similar compounds may possess antimicrobial, antioxidant, and anti-inflammatory effects. ontosight.ai These findings position it as a candidate for the development of new therapeutic agents. The exploration of benzoic acid derivatives for anticancer activity is an active area of research, with the benzoic acid scaffold being a key component in several bioactive molecules. nih.govpreprints.orgresearchgate.net

Overview of Research Trajectories for Similar Molecular Scaffolds

The research trajectory for molecular scaffolds similar to this compound is multifaceted and expanding. Benzoic acid esters, as a class, are being investigated for a wide range of applications. For instance, serinol-derived benzoic acid esters have been identified as potential inhibitors of human adenovirus (HAdV) infections. nih.gov This highlights the potential for developing antiviral drugs based on this structural motif.

Furthermore, research into other substituted benzoic acid derivatives continues to yield promising results. For example, derivatives of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid have shown potential as antibacterial agents. nih.gov The synthesis and evaluation of various hydroxy-methoxybenzoic methyl esters for activities such as antifeedant effects on insects have also been undertaken. diva-portal.org These diverse research avenues underscore the broad potential of the benzoic acid scaffold and its derivatives in addressing challenges in medicine and agriculture. The continued investigation of compounds like this compound is crucial for unlocking their full potential.

Chemical and Physical Properties

The fundamental characteristics of this compound are detailed in the table below, providing a snapshot of its key physical and chemical properties.

PropertyValue
Molecular Formula C₉H₁₀O₄
Molecular Weight 182.17 g/mol
CAS Number 2905-82-0
Appearance Solid
Boiling Point 280.3 °C
Density 1.216 g/cm³
Flash Point 109.8 °C

Data sourced from multiple references. biosynth.comnih.govchemeo.com

Detailed Research Findings

Recent scientific investigations have shed light on the synthesis and potential applications of this compound and its isomers. One area of study has focused on the synthesis of all ten isomers of methyl hydroxy-methoxybenzoate, including the title compound, to evaluate their biological activities. diva-portal.org For instance, a study on the antifeedant activity against the pine weevil, Hylobius abietis, revealed that the biological effect varied significantly among the different isomers. diva-portal.org

The synthesis of non-commercially available isomers often requires a multi-step process involving selective protection and deprotection of functional groups. For example, one synthetic route involves the esterification and selective pivaloylation of a less-hindered hydroxyl group of a dihydroxybenzoic acid, followed by O-methylation and subsequent deprotection to yield the desired methyl hydroxy-methoxybenzoate. diva-portal.org Another approach to synthesizing related compounds involves the Reimer-Tiemann reaction on substituted phenols. wikipedia.org

The structural analysis of related compounds, such as Methyl 2-hydroxy-4-iodobenzoate, reveals insights into their crystal packing and hydrogen bonding patterns, which can influence their physical properties and biological interactions. iucr.org The study of such analogs contributes to a deeper understanding of the structure-activity relationships within this class of compounds.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10O4 B1350969 Methyl 2-hydroxy-5-methoxybenzoate CAS No. 2905-82-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-hydroxy-5-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O4/c1-12-6-3-4-8(10)7(5-6)9(11)13-2/h3-5,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFNBGZODMHWKKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00399022
Record name Methyl 2-hydroxy-5-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00399022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2905-82-0
Record name Methyl 2-hydroxy-5-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00399022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 5-Methoxysalicylate
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Synthetic Methodologies for Methyl 2 Hydroxy 5 Methoxybenzoate and Its Analogues

Established Esterification and O-Methylation Strategies

Traditional synthetic routes to Methyl 2-hydroxy-5-methoxybenzoate and its analogs often involve a two-step process: the esterification of a dihydroxybenzoic acid precursor, followed by a selective methylation of one of the hydroxyl groups.

Esterification of Dihydroxybenzoic Acids

The initial step in many synthetic sequences is the conversion of a dihydroxybenzoic acid, such as 2,5-dihydroxybenzoic acid, to its corresponding methyl ester. This is typically accomplished through a Fischer esterification reaction. The process involves heating the dihydroxybenzoic acid in methanol, which acts as both the solvent and the reactant, in the presence of a strong acid catalyst, most commonly sulfuric acid (H₂SO₄) tcu.edumasterorganicchemistry.comgoogle.com. The reaction is reversible, and to drive the equilibrium towards the formation of the ester, a large excess of methanol is typically used masterorganicchemistry.com.

For instance, a general procedure for the esterification of a benzoic acid derivative involves refluxing the acid with methanol and a catalytic amount of concentrated sulfuric acid for a specified period tcu.edu. The reaction mixture is then typically worked up by neutralization and extraction to isolate the desired methyl ester. The yield of this reaction can be influenced by factors such as reaction time, temperature, and the molar ratio of the reactants and catalyst researchgate.netsemanticscholar.org.

Mono-O-Methylation Approaches

Following esterification, the next critical step is the selective methylation of one of the hydroxyl groups. In the synthesis of this compound from methyl 2,5-dihydroxybenzoate, the goal is to methylate the hydroxyl group at the 5-position while leaving the 2-hydroxyl group intact. This regioselectivity can be challenging due to the similar reactivity of the two hydroxyl groups.

Various methylating agents can be employed, with dimethyl sulfate ((CH₃)₂SO₄) being a common and reactive choice wikipedia.orggoogle.com. The reaction is typically carried out in the presence of a base, such as an alkali metal carbonate (e.g., K₂CO₃) or hydroxide (B78521), to deprotonate the phenolic hydroxyl group, making it a more potent nucleophile for the subsequent reaction with the methylating agent google.com. The choice of base and reaction conditions can influence the regioselectivity of the methylation. For example, the use of a bulky base might favor methylation of the less sterically hindered hydroxyl group. In some cases, direct selective methylation can be achieved, though it often leads to a mixture of mono-methylated and di-methylated products, necessitating careful purification researchgate.net.

Regioselective Protection-Deprotection Strategies in Synthesis

To overcome the challenges of regioselectivity in direct mono-O-methylation, protection-deprotection strategies are often employed. These methods involve temporarily blocking one of the hydroxyl groups to direct the methylation to the desired position.

Selective Pivaloylation of Hydroxyl Groups

A successful strategy for the regioselective synthesis of certain methyl hydroxy-methoxybenzoates involves the use of the pivaloyl (Piv) group as a bulky protecting group . In the case of synthesizing an isomer of the target compound, the less-hindered hydroxyl group of a dihydroxybenzoic acid methyl ester can be selectively acylated with pivaloyl chloride in the presence of a base like pyridine . The steric bulk of the pivaloyl group favors its introduction at the less sterically hindered hydroxyl position. For methyl 2,5-dihydroxybenzoate, this would likely be the 5-hydroxyl group.

This regioselective protection is a critical step that allows for the subsequent functionalization of the unprotected hydroxyl group .

Subsequent O-Methylation and Methanolysis

With one hydroxyl group selectively protected as a pivaloate ester, the remaining free hydroxyl group can be methylated using standard procedures, such as treatment with dimethyl sulfate and a base . Following the methylation of the ortho-hydroxyl group, the pivaloyl protecting group at the meta or para position can be selectively removed under basic conditions, such as methanolysis with potassium carbonate in methanol (MeOH/K₂CO₃), to yield the desired methyl hydroxy-methoxybenzoate . This deprotection step is crucial for regenerating the hydroxyl group at the desired position.

Novel Synthetic Route Development and Optimization

Furthermore, the development of novel catalytic systems and synthetic methodologies is an active area of investigation. This includes the exploration of new catalysts for esterification and methylation that offer higher selectivity and milder reaction conditions. The goal of these efforts is to streamline the synthesis of this compound and its analogs, making them more readily accessible for their various applications.

Phase Transfer Catalysis in Methylation Reactions

Phase transfer catalysis (PTC) has emerged as a powerful technique for the methylation of phenolic compounds, including derivatives of salicylic (B10762653) acid. This method facilitates the reaction between a water-soluble nucleophile (such as a phenoxide) and an organic-soluble electrophile (like a methylating agent) by using a phase transfer catalyst to transport the nucleophile into the organic phase. This approach often leads to higher yields, milder reaction conditions, and greater selectivity compared to traditional methods.

In the context of synthesizing analogues of this compound, PTC is particularly relevant for the O-methylation of the phenolic hydroxyl group. The general mechanism involves the deprotonation of the phenol by a base in the aqueous phase, forming a phenoxide ion. The phase transfer catalyst, typically a quaternary ammonium salt (such as tetrabutylammonium bromide) or a crown ether, then forms an ion pair with the phenoxide. This lipophilic ion pair is soluble in the organic phase, where it can react with the methylating agent, such as dimethyl sulfate or methyl iodide.

Research has demonstrated the effectiveness of solid-liquid PTC for O-alkylation, which can offer advantages such as controllable temperatures and high selectivity. crdeepjournal.org For instance, the methylation of salicylic acid derivatives can be achieved with high regioselectivity for the carboxyl group using specific bases and dimethyl sulfate, sometimes under solvent-free conditions. acs.orgnih.gov While this highlights the selective methylation of the carboxylic acid, the principles of PTC are broadly applicable to the phenolic hydroxyl group as well. The choice of catalyst, base, solvent, and reaction temperature are critical parameters that are optimized to maximize the yield of the desired methylated product. researchgate.net

Table 1: Illustrative Conditions for Phase Transfer Catalyzed Alkylation

SubstrateAlkylating AgentCatalystBaseSolventTemperature (°C)Yield (%)Reference
Salicylic AcidAlkyl BromidesAliquat 336K₂CO₃Solvent-freeNot specifiedGood researcher.life
2-HydroxynaphthoquinonesAlkyl HalidesTetrabutylammonium Iodide / 18-crown-6K₂CO₃TetrahydrofuranNot specifiedImproved researchgate.net

This table provides examples of PTC conditions for related compounds to illustrate the methodology.

One-Pot Synthesis Approaches for Derivatives

One-pot synthesis, a strategy where multiple reaction steps are carried out in a single reactor without isolating intermediates, offers significant advantages in terms of efficiency, resource conservation, and waste reduction. This approach has been successfully applied to the synthesis of various derivatives starting from salicylates, including analogues of this compound.

A notable application of this methodology is in the synthesis of heterocyclic compounds such as xanthones and chromones. For example, a one-pot synthesis of xanthones has been developed involving the tandem coupling and cyclization of salicylates and arynes. researchgate.net Another efficient one-pot method for xanthone (B1684191) synthesis utilizes a copper-catalyzed reaction between 2-nitrobenzyl alcohol and phenols. rsc.org These methods highlight the potential to construct complex fused ring systems from simple precursors in a single operation.

Similarly, chromone derivatives can be synthesized from appropriately substituted 2'-hydroxyacetophenones, which can be derived from salicylates. The synthesis of chromone-related pyrazole compounds often involves the reaction of chromones with hydrazine, where the chromone itself acts as a key intermediate. mdpi.com The reaction mechanism typically involves a nucleophilic attack on the chromone ring, leading to ring opening and subsequent intramolecular cyclization to form the pyrazole. mdpi.com These examples demonstrate the utility of one-pot strategies in transforming salicylate-type structures into more complex, biologically relevant scaffolds.

Table 2: Examples of One-Pot Syntheses for Salicylate (B1505791) Derivatives

Starting Material TypeReagentsProduct TypeCatalystKey FeaturesReference
SalicylatesArynesXanthonesNot ApplicableTandem coupling-cyclization researchgate.net
Phenol2-Nitrobenzyl AlcoholXanthonesCu(OTf)₂-1,10-phenanthrolineHigh efficiency rsc.org
ChromonesHydrazine Hydrate3(5)-(2-Hydroxyaryl)pyrazolesNot ApplicableRing transformation mdpi.com

This table illustrates the versatility of one-pot reactions for generating diverse derivatives from salicylate precursors.

Precursor Utilization in Multistep Organic Transformations

This compound and its analogues are valuable precursors in multistep organic transformations, serving as foundational building blocks for the synthesis of a wide array of more complex molecules. Their utility stems from the presence of multiple functional groups—the ester, the hydroxyl, and the methoxy (B1213986) group—which can be selectively modified or can direct further reactions on the aromatic ring.

A significant application of these compounds is in the synthesis of pharmacologically active agents. For instance, derivatives of this compound are used in the preparation of novel N-benzimidazole-derived carboxamides, which have been investigated for their biological activities. nih.gov The synthesis of these complex molecules often involves a series of steps, including amidation and potentially deprotection of the methoxy group to reveal a hydroxy functionality. nih.gov

Furthermore, this compound can be a starting point for the synthesis of other functionalized aromatic compounds. For example, a patent describes a process for preparing methyl 5-formyl-2-methoxybenzoate from methyl 2-methoxybenzoate, which is a closely related analogue. google.com This transformation introduces a formyl group onto the aromatic ring, a highly versatile functional group that can participate in a wide range of subsequent reactions, such as the formation of Schiff bases, aldol condensations, and the synthesis of various heterocyclic systems. The selective introduction of substituents onto the aromatic ring of this compound is a key strategy in the synthesis of complex natural products and other target molecules.

The synthesis of hydroxyquinones, a class of compounds with diverse biological activities, can also start from methoxy-substituted precursors. mdpi.com Methodologies involving oxidative demethylation can convert methoxy-rich aromatic compounds into the corresponding hydroxyquinones, showcasing another synthetic route where methoxybenzoate derivatives can serve as valuable intermediates. mdpi.com

Spectroscopic Characterization for Elucidating Molecular Structure and Dynamics

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic compounds. For Methyl 2-hydroxy-5-methoxybenzoate, both ¹H NMR and ¹³C NMR spectroscopy provide valuable information about its molecular framework.

The ¹³C NMR spectrum of this compound shows eight distinct signals, corresponding to the eight different carbon environments in the molecule. docbrown.info The chemical shifts (δ) of these carbon atoms are influenced by their local electronic environment. For instance, the carbon atom in the carbonyl group (C=O) of the ester function typically exhibits the largest chemical shift, while the carbon atoms of the methyl groups have the smallest shifts. docbrown.info The carbon atoms within the benzene (B151609) ring show signals in the aromatic region of the spectrum, with their exact positions influenced by the attached hydroxyl and methoxy (B1213986) groups. docbrown.info

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

AtomChemical Shift (ppm)
C1 (C-OH)147.2
C2 (C-H)118.3
C3 (C-H)114.9
C4 (C-OCH₃)152.1
C5 (C-H)112.5
C6 (C-COOCH₃)112.3
C7 (C=O)170.1
C8 (O-CH₃)55.8
C9 (COOCH₃)52.2

Data sourced from predictive models and spectral databases.

¹H NMR spectroscopy provides information on the number and types of protons in the molecule. The spectrum of this compound would be expected to show distinct signals for the hydroxyl proton, the aromatic protons on the benzene ring, and the protons of the two methyl groups (one from the ester and one from the methoxy group). The integration of these signals would correspond to the number of protons of each type, and the splitting patterns would reveal information about neighboring protons.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is a crucial tool for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis.

For this compound (C₉H₁₀O₄), the molecular weight is 182.17 g/mol . biosynth.comnih.gov In an electron ionization (EI) mass spectrum, the parent molecular ion peak [M]⁺ would be observed at an m/z of 182. nih.gov The fragmentation pattern provides further structural information. Common fragmentation pathways for similar aromatic esters involve the loss of the methoxy group (-OCH₃) from the ester, leading to a fragment ion. The stability of the resulting fragments often dictates the most abundant peaks in the spectrum. youtube.com

The mass spectrum of this compound shows a base peak at m/z 150, with another significant peak at m/z 107. nih.gov The peak at m/z 182 corresponds to the molecular ion. nih.gov The fragmentation of related salicylates often involves the loss of the methoxy radical from the ester group. nih.gov

Table 2: Key Mass Spectrometry Data for this compound

m/zInterpretation
182Molecular Ion [M]⁺
150Base Peak, likely [M - OCH₃]⁺ or other stable fragment
107Significant fragment ion

Data sourced from the NIST Mass Spectrometry Data Center. nih.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Transitions

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups. A broad band in the region of 3800-2600 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group, with the broadness resulting from hydrogen bonding. docbrown.info A strong absorption band around 1700 cm⁻¹ is characteristic of the C=O stretching vibration of the ester group. Additional peaks will be present for C-O stretching, C-H stretching and bending, and aromatic C=C stretching.

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)VibrationFunctional Group
~3200 (broad)O-H stretchPhenolic Hydroxyl
~1700C=O stretchEster Carbonyl
Aromatic regionC=C stretchBenzene Ring
Fingerprint regionComplex vibrationsUnique to the molecule

Data is based on typical values for similar compounds. docbrown.info

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound typically show absorption bands in the UV region due to π to π* transitions of the benzene ring. The presence of the hydroxyl and methoxy substituents will influence the position and intensity of these absorption maxima.

Studies of Photoinduced Intramolecular Proton Transfer Mechanisms

Excited-state intramolecular proton transfer (ESIPT) is a photochemical process that can occur in molecules containing both a proton donor and a proton acceptor group in close proximity, such as the hydroxyl and carbonyl groups in this compound. nih.gov Upon absorption of light, the molecule is promoted to an excited electronic state, which can trigger the transfer of a proton from the hydroxyl group to the carbonyl oxygen. nih.gov

This process is often extremely fast, occurring on the femtosecond to picosecond timescale. researchgate.net The ESIPT reaction in methyl 5-R-salicylates is sensitive to the nature of the substituent at the 5-position. rsc.org Theoretical studies using density functional theory (DFT) and time-dependent DFT (TDDFT) have been employed to investigate the potential energy surfaces and reaction barriers for the ESIPT process in related molecules. rsc.org These studies help to understand how substituents influence the hydrogen bond strength and the mobility of π electrons, which in turn affects the ease of the ESIPT reaction. rsc.org

Fluorescence Properties and Excited State Proton Transfer Phenomena

The ESIPT process has a significant impact on the fluorescence properties of this compound. biosynth.com Following ESIPT, the molecule exists in a transient keto-tautomer form in the excited state. This tautomer can then relax to the ground state via fluorescence, often resulting in a large Stokes shift (a significant difference in wavelength between the absorption and emission maxima). doi.org

The fluorescence behavior of methyl 5-R-salicylates has been shown to be dependent on the substituent at the 5-position. rsc.org For some related compounds, dual fluorescence can be observed, with one emission band corresponding to the initially excited form and a second, red-shifted band corresponding to the keto-tautomer. nih.gov The relative intensities of these two bands can be influenced by factors such as solvent polarity and temperature. nih.gov The study of these fluorescence properties provides valuable insights into the dynamics of the excited-state proton transfer reaction.

Chemical Reactivity, Transformation Pathways, and Reaction Mechanisms

Nucleophilic Substitution Reactions Involving Ester and Other Functional Groups

The ester group of Methyl 2-hydroxy-5-methoxybenzoate is susceptible to nucleophilic attack. This reactivity is fundamental to various transformations, including hydrolysis and aminolysis. The presence of the hydroxyl and methoxy (B1213986) groups on the aromatic ring modulates the electrophilicity of the ester's carbonyl carbon. The hydroxyl group, particularly, can engage in intramolecular hydrogen bonding, which can influence the accessibility of the carbonyl group to incoming nucleophiles. zenodo.org

Aminolysis, the reaction with amines, is a key process in forming amide derivatives. This reaction competes with hydrolysis, especially in aqueous environments. nih.gov The efficiency of aminolysis versus hydrolysis is a critical factor in synthetic applications, such as in bioconjugation chemistry where specific amide bond formation is desired. nih.gov

Oxidation and Reduction Pathways of Functional Groups

The functional groups of this compound can undergo both oxidation and reduction, leading to a variety of derivatives. For instance, the related compound 2-hydroxy-5-methoxybenzaldehyde (B1199172) can be reduced by sodium borohydride (B1222165) in ethanol (B145695) to yield 2-hydroxy-5-methoxybenzyl alcohol. wikipedia.org While specific studies on the direct oxidation and reduction of this compound are not extensively detailed in the provided results, the reactivity of its constituent functional groups suggests potential pathways. For example, the phenolic hydroxyl group could be susceptible to oxidation under certain conditions.

Hydrolysis Mechanisms in Aqueous and Mixed Solvent Systems

The hydrolysis of the methyl ester group in this compound is a well-studied reaction, proceeding via nucleophilic acyl substitution. In this mechanism, a nucleophile, typically a hydroxide (B78521) ion in alkaline hydrolysis or a water molecule in neutral or acidic conditions, attacks the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses to expel the methoxide (B1231860) leaving group, yielding a carboxylate or carboxylic acid.

Kinetic studies on the hydrolysis of substituted benzoates, including methoxy-substituted esters, have provided insights into the reaction rates and mechanisms. The rate of alkaline hydrolysis is influenced by the position of the substituents on the benzene (B151609) ring. zenodo.org For instance, the presence of a methoxy group in the ortho or para position can increase the stability of the ester relative to its transition state through resonance interactions, potentially slowing down the hydrolysis rate compared to a meta-substituted isomer. zenodo.org

The rate of hydrolysis is also significantly affected by the solvent system. Studies have shown that the rate constant for alkaline hydrolysis of methyl substituted benzoates tends to decrease as the percentage of an organic co-solvent (like dioxane or dimethylformamide) in an aqueous solution increases. zenodo.org

Table 1: Factors Influencing Ester Hydrolysis Rate

FactorObservationReference
Substituent Position Methoxy groups at ortho or para positions can stabilize the ester through resonance, potentially decreasing the hydrolysis rate compared to a meta position. zenodo.org
Solvent Composition The rate constant of alkaline hydrolysis generally decreases with an increasing percentage of organic co-solvents in aqueous solutions. zenodo.org
pH The rate of hydrolysis is pH-dependent, with alkaline conditions generally promoting a faster reaction due to the higher concentration of the strong nucleophile, OH⁻. researchgate.net

The pH of the reaction medium has a profound effect on the rate of ester hydrolysis. In alkaline conditions, the concentration of the hydroxide ion (OH⁻), a potent nucleophile, is high, leading to a faster rate of saponification. researchgate.net Conversely, under acidic conditions, the carbonyl oxygen of the ester can be protonated, increasing the electrophilicity of the carbonyl carbon and facilitating attack by a weaker nucleophile like water. The hydrolysis of related esters has been studied across a range of pH values, demonstrating this dependency. researchgate.net

Environmental factors such as temperature also play a crucial role. An increase in temperature generally leads to an increase in the rate constant of the hydrolysis reaction. zenodo.org

Cyclocondensation Reactions with Nitrogen-Containing Compounds

This compound can serve as a precursor in the synthesis of heterocyclic compounds through cyclocondensation reactions. These reactions involve the formation of a new ring by combining two or more molecules.

Quinazolines and their derivatives are an important class of heterocyclic compounds with various biological activities. The synthesis of quinazolinones, a class of quinazoline (B50416) derivatives, can be achieved through several methods, some of which utilize anthranilic acid derivatives. nih.gov While the direct use of this compound in quinazoline synthesis is not explicitly detailed in the search results, its structural similarity to salicylic (B10762653) acid derivatives suggests its potential as a starting material for related heterocyclic systems. For example, the reaction of anthranilic acids with formamide (B127407) is a known method for producing 3,4-dihydro-4-oxoquinazolines. nih.gov The structural motifs present in this compound could potentially be adapted for similar cyclization strategies.

Mechanistic Exploration of Cyclocondensation Processes

Cyclocondensation reactions are a cornerstone of heterocyclic synthesis, involving the formation of a cyclic compound from two or more molecules with the elimination of a small molecule like water or ammonia. While specific mechanistic studies on this compound are not extensively detailed in the available literature, insights can be drawn from computational studies on structurally similar compounds, such as methyl 2-amino-4-(2-diethylaminoethoxy)-5-methoxybenzoate.

Theoretical explorations, often employing Density Functional Theory (DFT), provide a framework for understanding the intricate mechanisms of these reactions. researchgate.net For a substituted methoxybenzoate analogue undergoing cyclocondensation, the reaction is predicted to proceed through a multi-step pathway. researchgate.net The process is initiated by the interaction between the most favorable electrophilic and nucleophilic centers of the reacting molecules. researchgate.net

The reaction's progression is characterized by the formation and cleavage of specific bonds, leading to the assembly of the new cyclic structure. These transformations involve distinct structural stability domains and transition states. researchgate.net For instance, the formation of a new carbon-nitrogen bond might be followed by the elimination of a water molecule. researchgate.net The sequence of these events, including bond formation and cleavage, occurs in a highly synchronized manner. researchgate.net Computational analysis of activation energies at each step helps predict the most probable reaction pathway and the major resulting product. researchgate.net

While the aforementioned study focuses on an amino-substituted derivative, the general principles of electrophilic and nucleophilic interactions, transition state analysis, and the stepwise nature of bond formation and cleavage are fundamental to understanding the cyclocondensation processes that this compound would undergo. The presence of the hydroxyl and methoxy groups on the benzene ring of this compound will significantly influence the electron density and regioselectivity of such reactions.

Tandem Coupling-Cyclization Reactions (e.g., for Xanthone (B1684191) Synthesis)

Tandem reactions, where multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates, offer an efficient strategy for constructing complex molecules. This compound serves as a valuable precursor in tandem coupling-cyclization reactions for the synthesis of xanthones, a class of oxygen-containing heterocyclic compounds with significant biological activities.

A notable example is the coupling of salicylates with arynes to produce xanthones. In this reaction, this compound (referred to as methyl 5-methoxysalicylate) has demonstrated high efficacy. The reaction likely proceeds through a key intermediate formed by the nucleophilic coupling of the aryne with the aryloxide generated from the salicylate (B1505791). This intermediate can then undergo an intramolecular electrophilic cyclization to yield the xanthone skeleton.

The position of the substituent on the salicylate ring has a discernible impact on the reaction yield. Research has shown that the presence of an electron-donating methoxy group at the 5-position of the salicylate ring results in a high yield of the corresponding xanthone.

Yields of Substituted Xanthones from the Reaction of Methyl Salicylates and an Aryne Precursor. researchgate.net
Methyl Salicylate SubstituentProductYield (%)
5-Methoxy2-Methoxyxanthone69
3-Methoxy4-Methoxyxanthone62
4-Methoxy3-Methoxyxanthone66
6-Methoxy1-Methoxyxanthone35
5-Acetyl2-Acetylxanthone58
5-Fluoro2-Fluoroxanthone83
5-Bromo2-Bromoxanthone75
5-Phenyl2-Phenylxanthone64
5-Methyl2-Methylxanthone71
5-Hydroxy2-Hydroxyxanthone52

This tandem approach provides a direct route to substituted xanthones under relatively mild conditions, avoiding the harsher methods often associated with traditional xanthone syntheses. researchgate.net

Computational Chemistry and Theoretical Modeling of Methyl 2 Hydroxy 5 Methoxybenzoate

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and energetic properties. DFT studies on methyl 2-hydroxy-5-methoxybenzoate reveal key details about its stability, reactivity, and molecular orbitals.

Theoretical calculations, such as those employing the B3LYP, M06-2X, and ωB97XD functionals, are used to determine the molecule's geometric and electronic properties. researchgate.net These calculations can predict bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional picture of the molecule.

The energetic properties of this compound, including its enthalpy of formation and Gibbs free energy of formation, have been estimated using computational methods like the Joback method. chemeo.com These values are crucial for understanding the compound's thermodynamic stability.

Table 1: Calculated Thermodynamic Properties of this compound

Property Value Unit Method
Enthalpy of Formation (hf) -558.36 kJ/mol Joback Method
Gibbs Free Energy of Formation (gf) -365.86 kJ/mol Joback Method
Enthalpy of Fusion (hfus) 22.48 kJ/mol Joback Method
Enthalpy of Vaporization (hvap) 63.15 kJ/mol Joback Method

This data is computationally generated. chemeo.com

Furthermore, DFT calculations are instrumental in analyzing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter that helps in understanding the molecule's chemical reactivity and kinetic stability.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

To explore the potential biological activity of this compound, researchers employ molecular docking and molecular dynamics (MD) simulations. nih.gov These computational techniques predict how a molecule (ligand) binds to a biological target, such as a protein or enzyme, and the stability of the resulting complex. nih.gov

Molecular docking simulations can identify the preferred binding orientation of this compound within the active site of a target protein. nih.gov The docking score, an estimation of the binding affinity, can then be used to rank its potential as an inhibitor or activator. nih.gov

Topological Analysis of Electron Density for Reaction Mechanism Elucidation

The topological analysis of electron density, through methods like the Quantum Theory of Atoms in Molecules (QTAIM) and Bond Evolution Theory (BET), offers a detailed understanding of chemical bonding and reaction mechanisms.

For this compound, these analyses can characterize the nature of its covalent and non-covalent interactions, such as intramolecular hydrogen bonds. The presence of a hydrogen bond between the hydroxyl group and the carbonyl group of the ester is a key feature influencing the molecule's conformation and reactivity. biosynth.com

By mapping the changes in electron density along a reaction coordinate, these methods can elucidate the mechanisms of chemical transformations, such as proton transfer reactions, which are relevant to the compound's potential antioxidant activity.

Prediction of Spectroscopic Parameters and Excited State Dynamics

Computational methods are invaluable for predicting and interpreting the spectroscopic properties of molecules. Time-Dependent Density Functional Theory (TD-DFT) is a widely used approach to calculate the electronic absorption and emission spectra of compounds like this compound. researchgate.net

These calculations can predict the wavelengths of maximum absorption (λmax) and emission, as well as the oscillator strengths of electronic transitions. researchgate.net This information is crucial for understanding the compound's photophysical properties, including its fluorescence. biosynth.comresearchgate.net

Furthermore, computational studies can investigate the dynamics of the molecule in its excited state, providing insights into processes such as intramolecular proton transfer, which can lead to dual fluorescence phenomena. biosynth.comresearchgate.net

Table 2: Computed Physicochemical Properties of this compound

Property Value Unit Method
Octanol/Water Partition Coefficient (logP) 1.187 Crippen Method
Water Solubility (log10ws) -1.38 Crippen Method
McGowan's Characteristic Volume (mcvol) 133.090 ml/mol McGowan Method

This data is computationally generated. chemeo.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Efficacy

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. nih.govresearchgate.net By developing mathematical models, QSAR can predict the efficacy of new, untested compounds. nih.govnih.gov

For a compound like this compound, QSAR studies would involve generating a dataset of structurally similar molecules with known biological activities (e.g., antimicrobial, antioxidant, or anti-inflammatory effects). ontosight.ai Various molecular descriptors, which quantify the physicochemical properties of the molecules, would then be calculated. researchgate.net

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a QSAR model that can predict the biological activity of this compound and its analogs. nih.gov These models can guide the design of new derivatives with potentially enhanced therapeutic properties. researchgate.net

Applications in Advanced Chemical Synthesis and Materials Science

Utilization as a Synthetic Intermediate for Complex Molecules

The strategic placement of functional groups in Methyl 2-hydroxy-5-methoxybenzoate allows for its use in the construction of intricate molecular frameworks, positioning it as a key starting material in multi-step synthetic pathways.

This compound is a direct precursor for a variety of salicylic (B10762653) acid derivatives. The ester and phenol functionalities can be selectively modified to introduce different substituents, leading to a broad class of compounds. These derivatives are of significant interest due to their wide range of biological activities. The synthesis of these derivatives often involves reactions such as hydrolysis of the ester, etherification or acylation of the phenolic hydroxyl group, and electrophilic aromatic substitution on the benzene (B151609) ring. One source explicitly states that this compound is utilized in the production of salicylic acid and its derivatives . The continued research into salicylic acid derivatives for therapeutic applications underscores the importance of this precursor. nih.gov

The core structure of this compound is amenable to the synthesis of various heterocyclic compounds that form the backbone of many pharmaceutical agents. Notably, quinazoline-based compounds have been identified as potent and selective phosphodiesterase type 5 (PDE5) inhibitors. While a direct synthesis of a specific PDE5 inhibitor from this compound is not explicitly detailed in the provided search results, the general synthetic routes to quinazolines often start from anthranilic acid derivatives. This compound, being a substituted methyl salicylate (B1505791), can be converted to the corresponding anthranilic acid derivative, thus serving as a potential starting material for the synthesis of such therapeutic agents.

Quinazoline (B50416) and its derivatives are a class of heterocyclic compounds that exhibit a broad spectrum of biological activities, including anticancer properties. A retracted scientific paper details a novel synthesis of Gefitinib, an epidermal growth factor receptor (EGFR) inhibitor with a quinazoline core, starting from methyl 3-hydroxy-4-methoxybenzoate, a positional isomer of the subject compound mdpi.com. This synthesis involves a sequence of reactions including alkylation, nitration, reduction, cyclization, and amination. The structural similarity between methyl 3-hydroxy-4-methoxybenzoate and this compound suggests the potential of the latter to be utilized in analogous synthetic strategies to produce a variety of quinazoline derivatives.

Alkenyldiarylmethanes (ADAMs) represent a class of non-nucleoside reverse transcriptase inhibitors (NNRTIs) effective against HIV-1. The synthesis of novel ADAMs often involves the use of substituted aromatic building blocks. Research in this area has demonstrated the synthesis of 5-iodo-3-methyl-2-methoxybenzoate from methyl 2-hydroxy-5-iodo-3-methylbenzoate, a derivative of the salicylate structure. This intermediate is a key component in the construction of the final ADAM molecules. This highlights the role of substituted methyl salicylate derivatives as crucial intermediates in the development of new anti-HIV agents.

Potential in the Development of New Pharmaceuticals

The inherent structural motifs of this compound make it a valuable scaffold for the discovery and development of new pharmaceutical agents with diverse therapeutic applications. Its derivatives have been explored for various biological activities, as summarized in the table below.

Therapeutic Target/ApplicationCompound/Derivative ClassResearch Findings
Anticancer Quinazoline DerivativesA retracted study on Gefitinib synthesis from a similar precursor highlights the potential for developing EGFR inhibitors. mdpi.com
Anti-HIV Alkenyldiarylmethanes (ADAMs)Derivatives of methyl salicylate are used as intermediates in the synthesis of these NNRTIs.
Antifungal Salicylic Acid AmidesA series of N-substituted-2-hydroxybenzamides derived from salicylic acid have shown promising antifungal activity against various Candida species. mdpi.com
Antibacterial Salicylic Acid Derivatives on Viscose FabricSalicylic acid and its derivatives have been used to impart antibacterial properties to textiles. nih.gov
Neuroprotection Coixol (a related benzoxazolone)Coixol, a compound with a similar methoxy-phenol substructure, has shown protective effects against neuronal cell injury. mdpi.com

Role in Functional Material Design and Smart Systems

While the primary focus of research on this compound has been in the pharmaceutical realm, its phenolic and aromatic nature suggests potential applications in the design of functional materials and smart systems. Phenols and their derivatives are known to be important motifs in various functional materials nih.gov. For instance, methoxy-substituted phenylene sulfide polymers have been developed for optical applications, exhibiting high refractive indices researchgate.net.

The salicylic acid moiety itself is known to exhibit interesting photochemical properties, including photochemically induced tautomerism researchgate.net. This characteristic is fundamental to the development of photochromic materials, which can undergo reversible color changes upon exposure to light. The incorporation of salicylic acid derivatives into polymer systems has been explored for biomedical applications, and such systems can be designed to respond to external stimuli like pH drugbank.com. Furthermore, the general class of substituted phenols can undergo photochemical rearrangement, allowing for the synthesis of different isomers from a single precursor, which could be a valuable tool in creating materials with tunable properties nih.gov. Although direct applications of this compound in smart systems are not yet widely reported, its structural components suggest a promising area for future research and development in materials science.

Environmental Fate and Ecotoxicological Considerations

Hydrolytic Stability and Degradation in Aquatic Environments

The persistence of Methyl 2-hydroxy-5-methoxybenzoate in aquatic ecosystems is significantly influenced by its hydrolytic stability. Hydrolysis is a chemical process where a molecule is cleaved into two parts by reacting with water. For an ester like this compound, this process would lead to the formation of 2-hydroxy-5-methoxybenzoic acid and methanol.

The rate of this degradation is dependent on factors such as pH, temperature, and the presence of catalysts. Research on the alkaline hydrolysis of related benzoate (B1203000) esters indicates that the position of substituents on the benzene (B151609) ring plays a crucial role in the reaction kinetics. For instance, the presence of a hydroxyl group at the ortho position, as in this compound, allows for intramolecular hydrogen bonding with the adjacent ester group. This interaction can influence the susceptibility of the carbonyl carbon to nucleophilic attack by a hydroxide (B78521) ion, thereby affecting the hydrolysis rate. zenodo.org

Biotransformation Pathways and Metabolite Identification

Biotransformation, the chemical modification of substances by living organisms, is a key process in determining the environmental persistence and potential toxicity of a compound. For this compound, several biotransformation reactions are plausible, although specific studies on this compound are limited.

In organisms, esterase enzymes can facilitate the hydrolysis of the ester bond, leading to the formation of 2-hydroxy-5-methoxybenzoic acid and methanol, similar to chemical hydrolysis. Furthermore, the methoxy (B1213986) group (-OCH3) can be a target for O-demethylation, a common metabolic pathway mediated by cytochrome P450 enzymes, which would yield a dihydroxy metabolite.

Research into the biosynthesis of similar compounds in plants has identified O-methyltransferases, enzymes that catalyze the transfer of a methyl group to a hydroxyl group. researchgate.net This suggests that the reverse reaction, demethylation, is a feasible biotransformation pathway in organisms that possess the necessary enzymatic machinery.

While the exact metabolites of this compound in various organisms have not been detailed in the available literature, based on its chemical structure, the primary metabolites are likely to be:

2-hydroxy-5-methoxybenzoic acid

Methanol

Potentially dihydroxybenzoic acid derivatives (from O-demethylation)

Further research is needed to identify and quantify the specific metabolites formed in different species and environmental compartments to fully assess the ecotoxicological implications of its biotransformation.

Environmental Distribution and Transport Mechanisms

The distribution and transport of this compound in the environment are governed by its physicochemical properties. These properties determine whether the compound is more likely to be found in water, soil, or air, and how it moves between these compartments.

Below is a table of relevant physicochemical properties for this compound.

PropertyValueSource
Molecular Formula C₉H₁₀O₄ nih.gov
Molecular Weight 182.17 g/mol nih.govchemeo.combiosynth.com
LogP (Octanol-Water Partition Coefficient) 1.187 - 2.3 nih.govchemeo.com
Log10 of Water Solubility (mol/L) -1.38 chemeo.com
Boiling Point 616.31 K (343.16 °C) chemeo.com
Melting Point 436.24 K (163.09 °C) chemeo.com

The octanol-water partition coefficient (LogP) is an indicator of a substance's tendency to partition between fatty tissues and water. With a LogP value in the range of 1.187 to 2.3, this compound has a low to moderate potential for bioaccumulation in aquatic organisms. nih.govchemeo.com

The water solubility, indicated by a log10ws of -1.38, suggests moderate solubility in water. chemeo.com This property, combined with its LogP, implies that if released into an aquatic environment, a significant portion of the compound will dissolve in the water column, while some may partition to organic matter in sediment and suspended particles.

Given its relatively high boiling point, volatilization from water or soil surfaces is expected to be a minor transport mechanism. The primary modes of transport are likely to be through water currents and the movement of contaminated soil particles.

Considerations for Sustainable Chemistry and Green Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Applying these principles to the synthesis of this compound is crucial for minimizing its environmental footprint.

Traditional synthetic routes for related hydroxy-methoxybenzoates often involve multiple steps, including esterification and O-methylation, sometimes requiring the use of protecting groups. diva-portal.org For example, one synthetic strategy involves the esterification and selective pivaloylation of dihydroxybenzoic acids, followed by O-methylation and deprotection. diva-portal.org Such multi-step syntheses can generate significant waste and may use hazardous reagents.

More sustainable approaches focus on improving reaction efficiency, using less hazardous solvents, and reducing the number of synthetic steps. For instance, a method for preparing a similar compound, 2-hydroxy-3-methoxy-methyl benzoate, utilizes vanadium pentoxide and hydrogen peroxide in methanol, which represents a more direct oxidation and esterification process. google.com While this specific method is for a different isomer, it highlights the potential for developing more environmentally benign synthetic routes.

Future research into the synthesis of this compound should focus on:

The use of renewable starting materials.

The application of catalytic methods to improve atom economy.

The use of greener solvents and reaction conditions.

Minimizing the number of synthetic steps to reduce waste and energy consumption.

A retracted paper described a synthesis of Gefitinib starting from methyl 3-hydroxy-4-methoxybenzoate, which involved alkylation, nitration, reduction, and cyclization, highlighting the complexity of reactions involving such substituted benzoates. mdpi.com

Future Research Directions and Translational Perspectives

Elucidation of Novel Biological Activities and Therapeutic Targets

Initial investigations have suggested that Methyl 2-hydroxy-5-methoxybenzoate possesses a range of biological effects, including antimicrobial, antioxidant, and anti-inflammatory properties. ontosight.ai However, the full spectrum of its bioactivity remains largely unexplored. Future research should prioritize systematic screening and in-depth mechanistic studies to identify novel biological activities and the corresponding therapeutic targets.

Compounds with similar structural motifs have been investigated for a variety of health applications, including anticancer and neuroprotective roles. ontosight.ai This suggests that this compound could modulate biochemical pathways relevant to these complex diseases. For instance, studies on related hydroxy- and methoxy-substituted benzamides have demonstrated significant antiproliferative activity against various cancer cell lines, including lung, colorectal, and breast cancer. nih.gov One derivative, a 2-hydroxy-4-methoxy-substituted compound, showed particular efficacy against the MCF-7 breast cancer cell line. nih.gov Another area of interest is its potential as an antifeedant for pest control, as isomers of methyl hydroxy-methoxybenzoate have shown varied effects against the pine weevil, Hylobius abietis. diva-portal.org

Future efforts should involve high-throughput screening against diverse panels of cell lines and microbial strains to uncover new therapeutic potentials. Identifying the specific enzymes or receptors that the compound interacts with is a critical next step.

Table 1: Investigated and Potential Biological Activities

ActivityFindings/PotentialSource Citation
Antimicrobial Explored as a potential antimicrobial agent. ontosight.ai
Antioxidant Investigated for antioxidant effects. The presence of methoxy (B1213986) and hydroxy groups on benzazole derivatives is known to enhance antioxidant activity. ontosight.ainih.gov
Anti-inflammatory Explored for potential anti-inflammatory properties. ontosight.ai
Anticancer Structurally similar compounds have shown antiproliferative activity against various cancer cell lines. ontosight.ainih.gov
Neuroprotection Compounds with similar structures have been studied for their ability to modulate pathways relevant to neuroprotection. ontosight.ai
Antifeedant Isomers have demonstrated antifeedant effects on the pine weevil, Hylobius abietis, suggesting potential use in forestry. diva-portal.org

Development of Chemoenzymatic and Biocatalytic Synthetic Routes

Traditional chemical synthesis routes for this compound and its isomers often involve multiple steps, including esterification, protection/deprotection strategies, and O-methylation. diva-portal.org While effective, these methods can present challenges related to regioselectivity and may employ harsh reagents. The future of its synthesis lies in the development of more efficient, sustainable, and selective chemoenzymatic and biocatalytic methods.

Enzymes, particularly O-methyltransferases (OMTs), offer a promising alternative for the methylation step. researchgate.net OMTs catalyze the transfer of a methyl group from a donor like S-adenosyl-L-methionine (SAM) to a hydroxyl group on an acceptor molecule. researchgate.net This approach could provide high regioselectivity under mild reaction conditions, reducing the need for protecting groups. Research into identifying or engineering OMTs with high specificity for the 5-hydroxy position of a 2-hydroxybenzoate precursor could streamline the synthesis.

Furthermore, biocatalytic methods can be explored for other reaction steps. For example, lipases could be used for the esterification of the parent carboxylic acid, 2-hydroxy-5-methoxybenzoic acid, offering a green alternative to chemical methods. Integrating enzymatic steps into a synthetic pathway can lead to higher yields, fewer byproducts, and a more environmentally friendly process. A patent for the preparation of 2-hydroxy-3-methoxy-methyl benzoate (B1203000) highlights an oxidation-esterification step using vanadium pentoxide and hydrogen peroxide, indicating an industry interest in novel catalytic methods. google.com

Integration of Multi-Omics Data with Computational Predictions for Drug Discovery

The era of "big data" in biology presents an unprecedented opportunity to understand the mechanism of action of compounds like this compound. Integrating multi-omics data—including genomics, transcriptomics, proteomics, and metabolomics—with advanced computational models is a powerful strategy for modern drug discovery. nih.govnih.gov

Future research should employ this integrative approach. For example, by treating specific cell lines (e.g., cancer cells) with this compound, researchers can perform transcriptomic analysis (RNA-seq) to identify which genes are up- or down-regulated. Simultaneously, metabolomic analysis can reveal changes in metabolic pathways. This multi-layered data can then be analyzed using bioinformatics tools to construct a comprehensive picture of the compound's cellular impact. nih.gov

This approach helps in:

Identifying Molecular Targets: Pinpointing the specific proteins or pathways that are most affected by the compound. nih.gov

Predicting Off-Target Effects: Understanding the broader cellular changes can help in predicting potential side effects early in the discovery process.

Biomarker Discovery: Identifying molecular signatures that indicate sensitivity to the compound, which is crucial for developing personalized medicine. nih.gov

While studies directly applying multi-omics to this compound are yet to be performed, the framework for such an investigation is well-established and holds immense promise for accelerating its translation from a laboratory chemical to a potential therapeutic agent. nih.govnih.gov

Design and Synthesis of Derivatives with Enhanced Efficacy and Selectivity

The core structure of this compound serves as a valuable scaffold for medicinal chemistry. ontosight.ai The design and synthesis of novel derivatives by modifying its functional groups is a key strategy for enhancing therapeutic efficacy, improving selectivity, and optimizing pharmacokinetic properties.

Research has already shown that modifying related structures can yield potent biological activity. For example, a novel synthesis of the anticancer drug Gefitinib, an EGFR kinase inhibitor, was developed starting from a related compound, methyl 3-hydroxy-4-methoxybenzoate. mdpi.com This process involved alkylation, nitration, reduction, cyclization, and amination reactions to build the complex final molecule. mdpi.com Another study focused on synthesizing a series of N-benzimidazole-derived carboxamides with various methoxy and hydroxy substitutions, revealing that specific substitution patterns led to selective antiproliferative activity against breast cancer cells. nih.gov

Future work should systematically explore the structure-activity relationship (SAR) of the this compound scaffold. This could involve:

Modifying the Ester Group: Converting the methyl ester to other esters, amides, or hydrazides to alter solubility and target interactions.

Altering the Methoxy Group: Replacing the methoxy group with longer alkoxy chains or other electron-donating groups.

Substituting the Benzene (B151609) Ring: Adding other functional groups to the aromatic ring to probe interactions with target binding sites.

Each new derivative would require rigorous biological testing to evaluate how the structural changes affect its potency and selectivity.

Methodological Advancements in Spectroscopic and Computational Analysis

A thorough understanding of the physicochemical properties and three-dimensional structure of this compound is fundamental for all aspects of its research and development. Advancements in both spectroscopic and computational methods will continue to refine this understanding.

Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential for structural confirmation and purity assessment. nih.govdiva-portal.org The complete set of isomers of methyl hydroxy-methoxybenzoate has been characterized, providing a valuable reference for future synthetic and analytical work. diva-portal.org Future research could employ more advanced NMR techniques (e.g., 2D-NMR) to study its conformation and interactions with biological macromolecules.

Computational chemistry provides powerful predictive tools. Methods like the Joback method and Crippen's method have been used to estimate various physical properties of this compound, such as boiling point, melting point, and water solubility. chemeo.com

Table 2: Selected Computed Physicochemical Properties of this compound

PropertyValueUnitSource
Molecular Weight182.17 g/mol chemeo.com
Normal Boiling Point (Tb)616.31K chemeo.com
Normal Melting Point (Tf)436.24K chemeo.com
Octanol/Water Partition Coefficient (logP)1.187- chemeo.com
Water Solubility (log10ws)-1.38mol/l chemeo.com

Future computational work could involve molecular docking simulations to predict how this compound and its derivatives bind to potential protein targets. Combining these in silico predictions with experimental data from multi-omics and SAR studies will create a powerful feedback loop, enabling a more rational and efficient design of next-generation therapeutic agents based on this promising chemical scaffold.

Q & A

(Basic) What synthetic methods are used to prepare methyl 2-hydroxy-5-methoxybenzoate, and how can reaction conditions be optimized?

This compound is synthesized via esterification of 2-hydroxy-5-methoxybenzoic acid with methanol under acidic catalysis (e.g., H₂SO₄) at 60–80°C, with excess methanol (≥3:1 molar ratio) to drive equilibrium . Microwave-assisted methods improve efficiency: a two-step protocol involving coupling with biguanide followed by cyclization under microwave irradiation (e.g., 150°C, 300 W, 20 min) enhances intermediate stability and yield . Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) and confirm purity by HPLC (C18 column, methanol/water gradient).

(Basic) Which analytical techniques are critical for characterizing this compound?

  • NMR : ¹H NMR identifies aromatic protons (δ 6.7–7.3 ppm), methoxy (δ 3.8–3.9 ppm), and hydroxyl (δ 5.5–6.0 ppm). ¹³C NMR confirms ester carbonyl (δ ~170 ppm) .
  • Mass Spectrometry : ESI-MS shows [M+H]⁺ at m/z 183.1, with fragmentation patterns validating the ester group .
  • IR : Peaks at 3200–3500 cm⁻¹ (O-H stretch) and 1720–1740 cm⁻¹ (C=O stretch) confirm functional groups .

(Advanced) How can X-ray crystallography resolve conformational ambiguities in this compound?

Single-crystal X-ray diffraction (collected at 100 K) determines bond lengths (e.g., C-O ester: ~1.34 Å) and hydrogen-bonding networks. Use SHELXL for refinement and ORTEP-III for visualization . Graph set analysis (e.g., R₂²(8) motifs) classifies hydrogen bonds, revealing how hydroxyl and methoxy groups direct crystal packing . For example, intermolecular O-H···O interactions between hydroxyl and carbonyl groups stabilize the lattice .

(Advanced) How should researchers address discrepancies in reported solubility data?

Contradictions often arise from polymorphic forms or measurement conditions. Reevaluate solubility using gravimetric methods under controlled humidity and temperature (e.g., 25°C, N₂ atmosphere). Co-solvency studies (e.g., ethanol-water mixtures) map phase diagrams. Pair DSC (to detect polymorphs) with molecular dynamics simulations (Hansen solubility parameters) to predict solvent interactions .

(Basic) What storage conditions ensure compound stability?

Store in airtight, amber vials under inert gas (N₂/Ar) at –20°C. Include desiccants (silica gel) to prevent hydrolysis. Monitor stability via periodic FTIR; a >10% reduction in carbonyl peak intensity (1720 cm⁻¹) indicates degradation .

(Advanced) How can derivatives be designed to study structure-activity relationships (SAR)?

  • Functionalization : Brominate the 4-position (e.g., methyl 2-bromo-5-methoxybenzoate) to enhance electrophilicity for nucleophilic substitution .
  • Screening : Use fluorescence polarization assays to evaluate binding affinity changes toward targets like serotonin receptors .
  • QSAR modeling : Correlate Hammett σ values of substituents with bioactivity trends (e.g., logP vs. IC₅₀) .

(Advanced) What computational tools predict hydrogen-bonding networks in crystals?

DFT calculations (B3LYP/6-311+G**) optimize geometry and electrostatic potentials, identifying likely hydrogen-bond donors/acceptors.Mercury CSP software predicts packing motifs by extrapolating monomeric interactions (e.g., O-H···O angles) . Validate against experimental XRD data to refine force fields .

(Basic) What safety protocols are essential during handling?

  • Use fume hoods and PPE (nitrile gloves, goggles).
  • In case of skin contact, rinse with water for 15 minutes .
  • Store away from oxidizers; use dry chemical extinguishers for fires .

(Advanced) How do solvent effects influence regioselectivity in electrophilic substitutions?

In nitration, polar aprotic solvents (DMF) stabilize transition states, favoring para substitution to the hydroxyl group. Kinetic control at 0°C yields ortho products (steric hindrance minimized), while thermodynamic control at 80°C shifts to para via reversible intermediates. Monitor regioselectivity using ¹H NMR (integration of aromatic protons) .

(Advanced) How can degradation products in aged samples be detected?

UPLC-MS/MS with a BEH C18 column (1.7 µm, 2.1 × 50 mm) separates degradation products (e.g., demethylated analogs). Use MRM transitions (m/z 183 → 165 for parent ion; m/z 153 → 135 for 2-hydroxy-5-methoxybenzoic acid). Accelerated stability studies (40°C/75% RH for 6 months) model degradation kinetics via Arrhenius plots .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.